molecular formula C8H8N2O B1352284 2-methoxy-6-methylnicotinonitrile CAS No. 72918-03-7

2-methoxy-6-methylnicotinonitrile

Cat. No.: B1352284
CAS No.: 72918-03-7
M. Wt: 148.16 g/mol
InChI Key: IDUHMLQSIWHQKZ-UHFFFAOYSA-N
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Description

2-methoxy-6-methylnicotinonitrile is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is a biochemical used primarily in proteomics research . This compound is characterized by its pyridine ring substituted with methoxy, methyl, and cyano groups, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

2-methoxy-6-methylnicotinonitrile has several scientific research applications:

Safety and Hazards

The safety information for “2-Methoxy-6-methylpyridine-3-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 2-methoxy-6-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-6-methylpyridine with a suitable nitrile source under specific reaction conditions . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity . The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the desired product formation.

Chemical Reactions Analysis

2-methoxy-6-methylnicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.

Mechanism of Action

The mechanism of action of 2-methoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and cyano groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

2-methoxy-6-methylnicotinonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-4-7(5-9)8(10-6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUHMLQSIWHQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415833
Record name 2-methoxy-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72918-03-7
Record name 2-methoxy-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-methylnicotinonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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